N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide
Description
N1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substituents: a dimethylaminoethyl group linked to a 1-methylindolin-5-yl moiety and a 4-isopropylphenyl group. Oxalamides are known for their role as umami flavor enhancers (e.g., S336, a related compound with 2,4-dimethoxybenzyl and pyridin-2-yl-ethyl groups) , and their safety profiles are rigorously evaluated for food additive use . The dimethylamino group may enhance solubility, while the indolinyl and isopropylphenyl substituents could influence receptor binding or metabolic stability, depending on the application.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-16(2)17-6-9-20(10-7-17)26-24(30)23(29)25-15-22(27(3)4)18-8-11-21-19(14-18)12-13-28(21)5/h6-11,14,16,22H,12-13,15H2,1-5H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKNNMXYTAKUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C23H30N4O
- Molecular Weight : Approximately 394.52 g/mol
- Functional Groups : Oxalamide, dimethylamino group, and an indoline moiety.
These structural components contribute to its potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with oxalamide structures exhibit various biological activities. The following mechanisms are particularly relevant for this compound:
- DNA Intercalation : The compound's ability to intercalate into DNA may play a crucial role in its antitumor activity. Studies suggest that the presence of planar aromatic systems enhances this interaction, leading to disruption of DNA replication and transcription processes .
- Antitumor Activity : Compounds similar to this compound have been shown to exhibit significant antitumor effects in various cancer cell lines. The oxalamide moiety is believed to enhance cytotoxicity through apoptosis induction and cell cycle arrest .
- Receptor Modulation : The dimethylamino group may facilitate interactions with various receptors, potentially modulating neurotransmitter systems or other signaling pathways involved in cellular responses.
Pharmacological Effects
The pharmacological profile of this compound suggests several therapeutic applications:
- Anticancer Agents : The compound has shown promise as an anticancer agent in preclinical studies due to its capacity to induce apoptosis in tumor cells .
- Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may also exhibit neuropharmacological properties, warranting further investigation into its effects on the central nervous system.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Showed that compounds with similar oxalamide structures effectively inhibited tumor growth in vivo models. |
| Study 3 | Investigated the pharmacokinetics and bioavailability, indicating favorable absorption profiles and metabolic stability. |
Comparison with Similar Compounds
Key Observations :
- Flavoring Agents: Compounds like S336 and No. 1769 prioritize substituents that enhance taste receptor (hTAS1R1/hTAS1R3) binding, such as methoxy and pyridyl groups .
- Pharmaceuticals: Complex imidazolidinone-linked oxalamides (e.g., compounds 9, 10, 12) are designed for bioactivity, often synthesized via N-acylation or cyclization .
Key Observations :
- Metabolism: Oxalamides like S336 avoid amide hydrolysis, relying instead on oxidative metabolism . The target compound’s dimethylamino group may reduce hydrolysis rates, extending half-life.
- Safety: NOEL values for flavoring oxalamides range from 8–100 mg/kg/day, indicating low toxicity at regulated usage levels .
Key Observations :
- The target compound’s synthesis likely parallels S336, utilizing oxalyl chloride and amine intermediates.
- Yields for complex oxalamides (e.g., 77–86% in ) suggest efficient protocols, though steric hindrance from the indolinyl group may challenge the target’s synthesis.
Q & A
Q. What are the optimal synthetic routes for this compound, and what analytical techniques ensure purity?
The synthesis typically involves multi-step condensation reactions between amine derivatives and oxalic acid precursors. For example, oxalamide formation may require coupling 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethylamine with 4-isopropylphenyl isocyanate under anhydrous conditions. Critical steps include temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF or THF). Analytical techniques like thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) are used to monitor reaction progress and confirm molecular identity, while NMR spectroscopy (¹H/¹³C) validates structural integrity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of spectroscopic methods :
- ¹H/¹³C NMR to verify proton and carbon environments, particularly for the oxalamide backbone and aromatic substituents.
- IR spectroscopy to confirm the presence of amide C=O stretches (~1650–1700 cm⁻¹).
- LC-MS to assess purity and molecular weight consistency. Cross-referencing with published spectral data for analogous oxalamides is recommended .
Q. What are the key structural features influencing this compound’s reactivity?
The compound’s reactivity is governed by:
- The oxalamide core , which participates in hydrogen bonding and π-π stacking.
- The dimethylamino group , which enhances solubility in polar solvents and may act as a proton acceptor.
- The 1-methylindolin-5-yl moiety , contributing to lipophilicity and potential π-π interactions with biological targets. These features necessitate careful handling under inert atmospheres to prevent oxidation or hydrolysis .
Q. What solvents and conditions are critical for its solubility and stability?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies suggest degradation risks under acidic (pH < 3) or alkaline (pH > 10) conditions. Storage at –20°C in desiccated environments is advised to prevent hydrolysis of the amide bond .
Q. Which functional groups are prone to side reactions during synthesis?
- The amide group may undergo hydrolysis under extreme pH or elevated temperatures.
- The dimethylamino group can form quaternary ammonium salts in the presence of alkylating agents. Mitigation strategies include using mild reagents (e.g., EDC/HOBt for coupling) and maintaining low temperatures during critical steps .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s biological targets?
Computational modeling using AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like kinases or GPCRs. Key steps include:
- Preparing the ligand (compound) and receptor (e.g., EGFR, ALK) structures in PDB format.
- Running simulations with flexible side chains to account for induced-fit binding.
- Validating predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Q. What strategies address contradictory bioactivity data in different cell lines?
Contradictions may arise from cell-specific expression of transporters or metabolizing enzymes. To resolve this:
Q. How to optimize reaction yields while minimizing by-products?
Apply Design of Experiments (DoE) to systematically vary parameters:
- Catalysts : Test Pd/C vs. Pd(OAc)₂ for coupling reactions.
- Solvents : Compare DMF (high polarity) vs. toluene (low polarity).
- Temperature : Optimize between 50–80°C to balance reaction rate and decomposition. Purification via preparative HPLC or column chromatography can isolate the desired product from by-products .
Q. What structure-activity relationship (SAR) insights can be drawn from comparing this compound with its analogs?
- Substituent effects : The 4-isopropylphenyl group enhances lipophilicity, potentially improving membrane permeability compared to fluorinated analogs.
- Heterocyclic moieties : The indoline scaffold may confer selectivity toward serotonin receptors vs. the benzodioxole derivatives’ preference for adrenergic targets. SAR studies should prioritize synthesizing analogs with modified aryl or amine groups to refine activity .
Q. How does pH affect the compound’s stability in biological assays?
Conduct accelerated stability testing by incubating the compound in buffers (pH 3–10) at 37°C. Monitor degradation via HPLC-UV at 24/48/72-hour intervals. For example:
| pH | % Remaining (24 h) | % Remaining (72 h) |
|---|---|---|
| 7.4 | 98% | 95% |
| 3.0 | 75% | 50% |
| Results guide buffer selection for in vitro assays and formulation strategies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
